5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
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Overview
Description
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with a unique structure that includes a dioxo-indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This one-pot reaction provides a straightforward method for preparing the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydro-1H-indene-1,3-dione: This compound shares a similar core structure but lacks the carbonitrile group.
2,3-Dihydro-5-methyl-1H-indene: Another related compound with a similar indene core but different functional groups.
Uniqueness
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61362-20-7 |
---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-6-2-3-7-8(4-6)11(14)9(5-12)10(7)13/h2-4,9H,1H3 |
InChI Key |
ODCMUUDCPBQIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2=O)C#N |
Origin of Product |
United States |
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